molecular formula C17H11BrN2O2 B1664642 5-BDBD CAS No. 768404-03-1

5-BDBD

カタログ番号: B1664642
CAS番号: 768404-03-1
分子量: 355.2 g/mol
InChIキー: NKYMVQPXXTZHSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、チャイニーズハムスター卵巣細胞を含むさまざまな細胞タイプにおける P2X4 媒介電流を阻害する能力により、科学研究で広く使用されています . P2X4 受容体は、アデノシン三リン酸 (ATP) によって活性化されるリガンド依存性イオンチャネルであり、炎症、痛み、心血管機能を含むさまざまな生理学的および病理学的プロセスにおいて重要な役割を果たしています .

2. 製法

合成経路と反応条件: 5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンの合成には、市販の出発物質からのいくつかのステップが含まれます反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高い収率と純度が保証されます .

工業的生産方法: 5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンの特定の工業的生産方法は広く文書化されていませんが、この化合物は研究室で生産され、化学会社から研究目的で供給されています。 生産プロセスには、化合物の純度と一貫性を保証するための厳格な品質管理対策が含まれています .

科学的研究の応用

Pharmacological Characterization

5-BDBD has been characterized as a potent antagonist of the P2X4 receptor, with an IC50 value of approximately 0.75 µM. Studies have shown that it selectively inhibits P2X4R-mediated currents without significantly affecting other P2X receptor subtypes such as P2X2aR, P2X2bR, and P2X7R at concentrations up to 10 µM . This specificity is crucial for studying the physiological roles of P2X4R in various biological contexts.

Neurological Research

Long-Term Potentiation (LTP):
this compound has been utilized in studies examining long-term potentiation in rat hippocampal slices. It was found to partially decrease LTP, suggesting that P2X4R plays a role in synaptic plasticity and memory formation. The ability of this compound to inhibit LTP provides insights into the receptor's involvement in cognitive functions .

Central Nervous System Effects:
The compound is also being investigated for its potential effects on neurological disorders. By selectively blocking P2X4Rs, researchers are exploring its role in modulating pain pathways and neuroinflammation, which could lead to novel therapeutic strategies for conditions such as neuropathic pain and multiple sclerosis .

Immunological Applications

Th17 Cell Activation:
Research indicates that this compound can influence immune responses by modulating Th17 cell activation. In collagen-induced arthritis models, treatment with this compound reduced disease severity by inhibiting Th17 cell proliferation and activity, highlighting its potential as an anti-inflammatory agent .

Allergic Inflammation:
In studies focused on allergic asthma, this compound demonstrated the ability to ameliorate symptoms by blocking P2X4R-mediated pathways that contribute to airway inflammation. This suggests that targeting purinergic signaling could be an effective strategy for managing allergic responses .

Respiratory Research

In models of airway inflammation, this compound has been shown to prevent airway remodeling and reduce inflammatory markers associated with asthma. Specifically, it was noted that treatment with this antagonist resulted in altered expression levels of proteins such as α-SMA and PCNA, which are critical in lung tissue remodeling processes . This positions this compound as a potential therapeutic candidate for respiratory diseases characterized by excessive inflammation.

Methodological Applications

The use of this compound extends into methodological advancements in purinergic signaling research. Its application in various experimental setups allows for better understanding of purinergic mechanisms across different cell types and tissues. Techniques such as fluorescent labeling and FRET-based assays have been employed to study the dynamics of ATP signaling in live cells when treated with this compound .

Summary Table of Applications

Application AreaFindings/Implications
Neurological ResearchInhibition of LTP; potential for treating cognitive disorders
ImmunologyModulation of Th17 activation; reduction in arthritis severity
Respiratory HealthAmelioration of allergic asthma symptoms; prevention of airway remodeling
Methodological ResearchEnhanced understanding of purinergic signaling dynamics

作用機序

5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンの作用機序には、P2X4 受容体に対する拮抗作用が含まれます。この化合物は、受容体のアロステリック部位に結合し、受容体の活性を阻害する立体構造変化を引き起こします。 この結合に関与する重要な残基には、メチオニン 109、フェニルアラニン 178、チロシン 300、アルギニン 301、およびイソロイシン 312 が含まれます . この阻害により、受容体がアデノシン三リン酸によって活性化されるのを防ぎ、炎症、痛み、その他の生理学的反応に関連する下流のシグナル伝達経路が減少します .

生化学分析

Biochemical Properties

5-BDBD interacts primarily with the P2X4 receptor, a type of purinergic receptor that is activated by extracellular ATP . The P2X4 receptor is an ATP-gated cation channel that is broadly expressed in most tissues of the body . The interaction between this compound and the P2X4 receptor results in the inhibition of P2X4-mediated currents .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can block P2X4-mediated currents in Chinese hamster ovary cells . In the context of immune responses, this compound has been found to strongly inhibit T cell migration, CD69 expression, and CD4+ T cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the P2X4 receptor. It antagonizes P2X4 in a non-competitive manner . Molecular modeling and site-directed mutagenesis suggest an allosteric binding site for this compound located between two subunits in the body region of P2X4, with key residues involved in antagonist binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on a recurrent nitroglycerin-induced chronic migraine model, daily treatment with this compound for 11 days resulted in significant reduction in hyperalgesia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on acute kidney injury, a dosage of 3 mg/kg of this compound was found to significantly reduce biomarkers of kidney injury .

Transport and Distribution

The P2X4 receptor, which this compound targets, is known to be preferentially localized in lysosomes .

Subcellular Localization

The P2X4 receptor, which this compound targets, is known to be preferentially localized in lysosomes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one are not widely documented, the compound is produced in research laboratories and supplied by chemical companies for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

化学反応の分析

反応の種類: 5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換によりさまざまな置換誘導体が生成される可能性があり、酸化と還元により化合物の異なる酸化または還元形態が生成される可能性があります .

4. 科学研究への応用

5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンは、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンは、P2X4 受容体拮抗薬としての高い選択性と効力によりユニークです。類似の化合物には以下が含まれます。

これらの化合物は、同様の作用機序を共有していますが、選択性、効力、溶解度特性が異なります .

生物活性

5-BDBD, chemically known as 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one, is a potent and selective antagonist of the P2X4 receptor, which is part of the purinergic signaling pathway and plays a significant role in various physiological processes including pain perception, inflammation, and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

This compound acts primarily as a non-competitive antagonist of the P2X4 receptor. It has been shown to inhibit ATP-induced currents in both human and rat P2X4 receptor-expressing cells. The compound exhibits a high degree of selectivity for P2X4 over other P2X receptors, such as P2X1, P2X2, and P2X3. The reported IC50 values for this compound range from 0.50 µM to 0.75 µM , indicating its potency in blocking receptor activity .

Table 1: Potency of this compound Against P2X Receptors

Receptor TypeIC50 (µM)Selectivity
P2X40.50 - 0.75High
P2X1>10Moderate
P2X3>10Moderate
P2X7>10None

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of ischemic stroke. In an experiment involving middle cerebral artery occlusion (MCAo) in rats, treatment with this compound significantly reduced infarct volume and neurological deficits when administered shortly after the stroke event.

Case Study: MCAo-Induced Stroke Model

  • Study Design : Rats received 1 mg/kg of this compound orally for three days post-MCAo.
  • Findings :
    • Acute Phase (3 days post-MCAo) : Significant reduction in infarct volume and levels of pro-inflammatory cytokines such as IL-1β.
    • Chronic Phase (30 days post-MCAo) : Improved motor balance and coordination as assessed by rotarod tests; decreased anxiety-like behavior without depressive symptoms .

3. Long-Term Potentiation (LTP) Studies

The effects of this compound on long-term potentiation (LTP) have been investigated in rat hippocampal slices. LTP is a process associated with synaptic plasticity and memory formation.

  • Results : Application of this compound was found to reduce LTP in these slices, indicating its potential role in modulating synaptic transmission through P2X4 receptor inhibition .

4. Structural Insights

Research into the structural basis of this compound's action revealed that it binds to an allosteric site on the P2X4 receptor. This binding alters receptor conformation, inhibiting its activation by ATP. Key residues involved in this interaction include M109, F178, Y300, and R301 .

特性

IUPAC Name

5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYMVQPXXTZHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431707
Record name 5-BDBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768404-03-1
Record name 5-BDBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 768404-03-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BDBD
Reactant of Route 2
5-BDBD
Reactant of Route 3
5-BDBD
Reactant of Route 4
Reactant of Route 4
5-BDBD
Reactant of Route 5
5-BDBD
Reactant of Route 6
5-BDBD
Customer
Q & A

Q1: What is the primary molecular target of 5-BDBD?

A1: this compound acts as a selective antagonist of the P2X4 receptor (P2X4R) [, , , , , , , , , , , , , ].

Q2: How does this compound interact with the P2X4 receptor?

A2: this compound binds to an allosteric site located between two subunits in the body region of the P2X4 receptor. This binding site is distinct from the ATP binding site []. Key residues involved in this compound binding include M109, F178, Y300, and I312 on one subunit and R301 on the neighboring subunit [].

Q3: Is the interaction of this compound with P2X4 receptors state-dependent?

A3: Yes, this compound preferentially binds to and inhibits the closed state of the P2X4 receptor. The antagonist activity of this compound is significantly reduced once the channel transitions to the open or desensitizing state, potentially due to a conformational change in the allosteric binding site [].

Q4: What are the downstream effects of this compound binding to P2X4 receptors?

A4: By antagonizing P2X4 receptors, this compound prevents ATP-mediated activation of the channel. This, in turn, inhibits the influx of cations, particularly calcium ions (Ca2+), into the cell, preventing downstream signaling cascades associated with P2X4 receptor activation [, ].

Q5: Does this compound affect other P2X receptor subtypes?

A5: this compound demonstrates high selectivity for P2X4 receptors and lacks significant effects on other human P2X receptor subtypes, including P2X2 [].

Q6: What is the significance of the bromine group in this compound for its antagonist activity?

A6: Studies suggest that the bromine group in this compound is not essential for its antagonist activity at the P2X4 receptor. Modifications replacing the bromine with other halogens or small hydrophobic groups did not significantly alter antagonist potency [].

Q7: Which structural features of this compound are crucial for its interaction with P2X4 receptors?

A7: The diazepinone moiety of this compound appears to be essential for its inhibitory activity. Molecular docking studies and SAR analysis suggest that the carbonyl group within the diazepinone moiety interacts with the R301 residue of the P2X4 receptor, contributing significantly to its binding affinity [].

Q8: What are the potential therapeutic applications being explored for this compound?

A8: Given its selective P2X4 antagonism, this compound is being investigated as a potential therapeutic agent for various conditions, including:* Neuropathic pain []* Allergic asthma [, ]* Traumatic brain injury []* Prostate cancer [, ]

Q9: How does this compound affect microglia activation?

A9: In models of traumatic brain injury and neuropathic pain, this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. This suggests a potential role for P2X4 receptors in mediating microglial activation and neuroinflammation [, ].

Q10: What is the role of this compound in allergic airway inflammation?

A10: this compound has demonstrated efficacy in reducing airway inflammation in murine models of allergic asthma. It is thought to achieve this by suppressing the production of Th2 cytokines, which play a key role in allergic inflammation [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。